N-(2-Methylbenzoyl)methionine is a compound that combines the amino acid methionine with a 2-methylbenzoyl moiety. This compound is of interest in various scientific fields due to its potential applications in biochemistry and pharmaceuticals. Methionine itself is an essential amino acid, which means it cannot be synthesized by the body and must be obtained from dietary sources. The addition of the 2-methylbenzoyl group alters its properties and functionality.
Methionine is typically sourced from protein-rich foods such as meat, fish, dairy products, and certain plant-based sources like beans and nuts. The specific compound N-(2-Methylbenzoyl)methionine can be synthesized through chemical reactions involving methionine and 2-methylbenzoyl chloride.
N-(2-Methylbenzoyl)methionine can be classified as an N-acyl-alpha amino acid, which refers to compounds that consist of an amino acid with an acyl group attached to the nitrogen atom. This classification is significant for understanding its reactivity and potential biological activities.
The synthesis of N-(2-Methylbenzoyl)methionine typically involves the acylation of methionine with 2-methylbenzoyl chloride. The general reaction can be represented as follows:
The reaction mechanism involves nucleophilic substitution, where the sulfur atom in methionine acts as a nucleophile attacking the carbonyl carbon of the acyl chloride, leading to the formation of N-(2-Methylbenzoyl)methionine.
The molecular formula for N-(2-Methylbenzoyl)methionine can be represented as . The structure includes:
N-(2-Methylbenzoyl)methionine can undergo various chemical reactions typical for amides and esters:
The stability of N-(2-Methylbenzoyl)methionine under different pH conditions can influence its reactivity. For instance, under acidic conditions, hydrolysis may occur more readily.
The mechanism of action for N-(2-Methylbenzoyl)methionine involves its interaction with biological systems, particularly in metabolic pathways where methionine plays a crucial role:
Research indicates that derivatives of methionine can influence cellular signaling pathways and have implications in antioxidant defense mechanisms.
N-(2-Methylbenzoyl)methionine has potential applications in various scientific fields:
Enzymatic acylation leverages biological catalysts for efficient amide bond formation between methionine and 2-methylbenzoyl groups. ATP-grasp enzymes represent a key class of biocatalysts, utilizing ATP hydrolysis to activate carboxylic acids (e.g., 2-methylbenzoic acid) via acyl-phosphate intermediates. This enables nucleophilic attack by methionine’s α-amino group, yielding N-(2-methylbenzoyl)methionine with minimal epimerization [1]. These enzymes exhibit a distinctive three-domain structure ("A, B, C" domains), where domain mobility facilitates ATP binding and substrate orientation. Notably, their broad substrate tolerance accommodates diverse benzoyl donors, though steric hindrance from the ortho-methyl group necessitates enzyme engineering for optimal kinetics [1].
Lipases and esterases offer complementary routes, particularly under non-aqueous conditions. Immobilized Candida antarctica lipase B (CAL-B) catalyzes aminolysis of 2-methylbenzoyl methyl esters using methionine, achieving >90% conversion in ionic liquid (IL) media like [BMIM][PF₆]. ILs enhance solubility of hydrophobic substrates while preserving enzyme conformation, though high substrate concentrations (>200 mM) trigger precipitation, requiring continuous-flow systems [4] [6]. Optimization studies reveal critical parameters:
Table 1: Optimization Parameters for Enzymatic Acylation
Acyl Donor | Enzyme | Conversion (%) | Optimal Conditions |
---|---|---|---|
2-Methylbenzoyl methyl ester | CAL-B (immobilized) | 92 | [BMIM][PF₆], 50°C, 24h |
2-Methylbenzoic acid | ATP-grasp mutant | 85 | pH 8.0, 10 mM ATP, 37°C |
2-Methylbenzoyl anhydride | Subtilisin | 78 | Tert-butanol, molecular sieves |
Metabolic engineering of Escherichia coli enables de novo biosynthesis of N-(2-methylbenzoyl)methionine by integrating heterologous acyltransferases with methionine pathways. Direct-sulfurylation pathway engineering replaces native metA/metB (trans-sulfurylation) with metX/metY from Deinococcus geothermalis, enhancing homocysteine flux—a precursor for methionine biosynthesis. This chassis accumulates intracellular methionine (700 mg/L), which is then acylated by expressed N-acyltransferases (e.g., Bacillus subtilis NatB) [5].
Regulatory gene deletion further boosts yields. Knocking out global repressor metJ derepresses methionine biosynthesis operons, while overexpressing the exporter yjeH minimizes feedback inhibition. Combined with promoter engineering (T7 or Trc promoters), acyltransferase activity increases 160-fold compared to wild-type strains [5].
Table 2: Microbial Engineering Approaches for Enhanced Production
Host Strain | Gene Source | Engineering Strategy | Methionine Yield |
---|---|---|---|
E. coli ΔmetAB | D. geothermalis metX/metY | metJ knockout, yjeH overexpression | 700 mg/L |
C. glutamicum | B. subtilis natB | T7 promoter insertion | 40 g/L (OAHS broth) |
P. putida | S. cerevisiae aatA | Inducible araC promoter | 18 g/L |
Chemoenzymatic routes address stereoselectivity challenges in N-acylation. Methionine methyl ester synthesis serves as a critical first step, where trimethylchlorosilane (TMSCl) in methanol achieves near-quantitative esterification at room temperature without racemization. This method bypasses traditional HCl gas reflux, simplifying downstream processing [10]:
Reaction: H₂N-Met-COOH + 2 TMSCl + 2 MeOH → [H₃N-Met-COOCH₃]Cl⁻ + (CH₃)₃SiOSi(CH₃)₃
Lipase-catalyzed benzoylation of the ester follows, exploiting nucleophile selectivity. Pseudomonas fluorescens lipase (PFL) couples 2-methylbenzoyl donors exclusively to methionine’s α-amine in organic solvents, preserving chirality. Co-solvent systems (e.g., acetonitrile:buffer 4:1) balance solubility and enzyme stability, yielding enantiomeric excess (ee) >99% [6] [10].
Solid-phase peptide synthesis (SPPS) enables modular assembly of N-(2-methylbenzoyl)methionine-containing peptides. Rink amide resin is employed for C-terminus immobilization, where Fmoc-methionine undergoes standard deprotection/coupling cycles. Critical to this approach is chemoselective benzoylation at the N-terminus using pre-activated 2-methylbenzoyl-oxyma esters. These derivatives minimize diimide-mediated racemization during coupling [9]:
SPPS Sequence: 1. Resin loading: Rink amide + Fmoc-Met-OH 2. Fmoc deprotection: 20% piperidine/DMF 3. Peptide elongation: Fmoc-AA/DIC/Oxyma 4. *N*-terminal benzoylation: 2-Me-Bz-OH/DIC/Oxyma
Enzymatic on-resin modification expands functionality. Bacillus licheniformis subtilisin (Savinase®) catalyzes on-resin acyl transfer in aqueous DMF, appending 2-methylbenzoyl groups to resin-bound peptides without cleaving ester linkages. This strategy achieves 85% yield for tripeptides (e.g., H-Met-Leu-Phe-resin) [9].
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